p-(t-BUTYLDIMETHYLSILOXY)STYRENE

Protecting Group Stability Hydrolysis Resistance Silyl Ethers

p-(t-Butyldimethylsiloxy)styrene (CAS 84494-81-5), also known as 4-(tert-butyldimethylsilyloxy)styrene, is a functionalized styrene derivative belonging to the class of silyl-protected vinyl aromatic monomers. It is primarily employed as a masked precursor to p-hydroxystyrene (p-HOS), enabling the synthesis of well-defined hydroxyl-functionalized polymers while circumventing the reactivity and solubility challenges associated with the unprotected phenolic monomer.

Molecular Formula C14H22OSi
Molecular Weight 234.41 g/mol
CAS No. 84494-81-5
Cat. No. B1251835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-(t-BUTYLDIMETHYLSILOXY)STYRENE
CAS84494-81-5
Synonyms4-(tert-butyldimethylsiloxy)styrene
p-(tert-butyldimethylsiloxy)styrene
TBDMS polyme
Molecular FormulaC14H22OSi
Molecular Weight234.41 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C=C
InChIInChI=1S/C14H22OSi/c1-7-12-8-10-13(11-9-12)15-16(5,6)14(2,3)4/h7-11H,1H2,2-6H3
InChIKeyQVPBMCKCBQURHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-(t-Butyldimethylsiloxy)styrene CAS 84494-81-5: A Silyl-Protected Styrene Monomer for Precision Polymer Synthesis


p-(t-Butyldimethylsiloxy)styrene (CAS 84494-81-5), also known as 4-(tert-butyldimethylsilyloxy)styrene, is a functionalized styrene derivative belonging to the class of silyl-protected vinyl aromatic monomers . It is primarily employed as a masked precursor to p-hydroxystyrene (p-HOS), enabling the synthesis of well-defined hydroxyl-functionalized polymers while circumventing the reactivity and solubility challenges associated with the unprotected phenolic monomer [1]. The tert-butyldimethylsilyl (TBDMS) protecting group imparts stability under basic and mildly acidic conditions, yet is readily cleaved using fluoride ion sources to quantitatively regenerate the p-hydroxystyrene moiety [2].

p-(t-Butyldimethylsiloxy)styrene: Why Unprotected p-Hydroxystyrene or Labile TMS Analogs Cannot Be Interchanged


Direct polymerization of unprotected p-hydroxystyrene is plagued by phenolic proton interference with sensitive catalysts (e.g., anionic, cationic, or coordination polymerization initiators) and poor solubility in non-polar media [1]. While trimethylsilyl (TMS) protection offers a partial solution, TMS ethers exhibit significantly lower hydrolytic stability and are incompatible with even mildly acidic or aqueous work-up conditions, often cleaving prematurely during synthesis [2]. In contrast, the TBDMS group provides a ~20,000-fold increase in acid stability and a >100-fold increase in hydrolytic stability relative to TMS ethers, enabling robust handling and multi-step synthetic sequences without unintended deprotection [3]. This fundamental difference in protecting group stability renders the TBDMS derivative essential for applications demanding high fidelity and predictable deprotection kinetics, as generic substitution leads to compromised polymer architecture and process reproducibility.

Quantitative Evidence Guide: p-(t-Butyldimethylsiloxy)styrene Performance Metrics vs. Analogs


Hydrolytic Stability: TBDMS-Protected Styrene vs. TMS-Protected Styrene

The tert-butyldimethylsilyl (TBDMS) ether exhibits profoundly greater hydrolytic stability than the trimethylsilyl (TMS) ether. This is a critical differentiator for monomers that must survive aqueous work-ups or mildly acidic reaction conditions [1]. The quantitative stability difference is reported in relative terms .

Protecting Group Stability Hydrolysis Resistance Silyl Ethers

Anionic Polymerizability: TBDMS-Protected vs. Unprotected p-Hydroxystyrene

Unlike the unprotected p-hydroxystyrene monomer, which is incompatible with anionic polymerization due to its acidic phenol proton, the TBDMS-protected derivative undergoes clean anionic polymerization . This enables the synthesis of well-defined block copolymers and functionalized polymers with precise molecular weight control.

Anionic Polymerization Protecting Group Compatibility Block Copolymer Synthesis

Coordination Copolymerization Reactivity: TBDMS-Styrene vs. Styrene

In coordination copolymerization with styrene using an IndTiCl3/MAO catalyst system, the TBDMS-protected monomer exhibits a reactivity ratio (r2) of 7.27, compared to r1 = 0.997 for styrene [1]. This indicates that the TBDMS-substituted styrene is significantly more reactive than styrene in this specific coordination polymerization context, influencing copolymer composition and sequence distribution.

Coordination Polymerization Reactivity Ratios Syndiotactic Polystyrene

Catalyst Compatibility: Protection of Catalyst Active Sites from Polar Monomer Poisoning

The TBDMS protecting group effectively masks the polar phenolic hydroxyl, preventing it from poisoning the Lewis acidic titanium catalyst active site during ethylene copolymerization [1]. This allows for the controlled incorporation of the polar vinyl monomer into non-polar polyolefin chains, a process that is typically challenging or impossible with unprotected polar comonomers.

Coordination Polymerization Catalyst Poisoning Polar Monomer Copolymerization

Stent Coating Application: Enabling Synthesis of Hydroxystyrene-Functionalized SIBS Triblocks

The TBDMS-protected styrene monomer is a key synthetic precursor to the poly(hydroxystyrene-b-isobutylene-b-hydroxystyrene) triblock copolymer [1]. This material, after deprotection, exhibits acceptable mechanical properties for coronary stent coatings and demonstrates enhanced miscibility with the drug paclitaxel, leading to improved drug release profiles compared to the unmodified poly(styrene-b-isobutylene-b-styrene) (SIBS) triblock [1].

Drug-Eluting Stents Controlled Drug Delivery Thermoplastic Elastomers

Proven Application Scenarios for p-(t-Butyldimethylsiloxy)styrene Based on Quantitative Evidence


Synthesis of Hydroxyl-Functionalized Syndiotactic Polystyrene (s-PS)

This compound serves as a critical precursor for producing hydroxyl-functionalized syndiotactic polystyrene. The copolymerization of TBDMS-styrene with styrene using titanium-based catalysts yields a protected precursor polymer. Quantitative hydrolysis of the TBDMS groups generates s-PS with pendent phenolic hydroxyls, which can be used to enhance surface properties, adhesion, and compatibility in polymer blends and composites [1]. The high reactivity ratio of TBDMS-styrene (r2 = 7.27) relative to styrene (r1 = 0.997) in coordination polymerization dictates the copolymer composition and must be carefully managed to achieve target hydroxyl group densities [1].

Precision Synthesis of Hydroxyl-Functionalized Block Copolymers via Anionic Polymerization

The TBDMS-protected monomer is uniquely suited for anionic polymerization, enabling the synthesis of well-defined block copolymers containing hydroxyl-functional segments after deprotection. This is in direct contrast to the unprotected p-hydroxystyrene, which cannot be polymerized anionically . This capability is essential for creating advanced thermoplastic elastomers, surfactants, and compatibilizers with precisely controlled molecular architecture, hydrophilic/hydrophobic balance, and functional group placement .

Polar-Functionalized Polyolefins via Coordination Copolymerization

The protection of the phenol group with TBDMS allows for the copolymerization of this polar monomer with non-polar olefins like ethylene using single-site coordination catalysts. The protected monomer does not poison the catalyst active site, in stark contrast to unprotected polar monomers, enabling the controlled incorporation of hydroxyl functionality into the polyethylene backbone [2]. Upon deprotection, the resulting hydroxyl-functionalized polyethylene exhibits improved adhesion, paintability, and compatibility with polar materials, representing a valuable class of engineering thermoplastics [2].

Functionalized Triblock Copolymers for Medical Device Coatings

The monomer is a key intermediate in the synthesis of poly(hydroxystyrene-b-isobutylene-b-hydroxystyrene) triblock copolymers, which are used as drug-eluting coatings on coronary stents (e.g., TAXUS Express2 system) [3]. The hydroxystyrene endblocks, derived from the TBDMS-protected precursor, enhance the miscibility of the hydrophobic drug paclitaxel within the polymer matrix, leading to improved and tunable drug release kinetics compared to unmodified SIBS polymers [3]. This application highlights the compound's proven utility in a regulated medical device, where its unique chemical properties directly translate to a critical performance advantage.

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